Cas no 10420-99-2 (1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one)

1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one is a versatile organic compound featuring a chlorophenyl and pyridinyl moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its distinct structure enables applications in the development of bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The compound exhibits favorable reactivity due to the presence of both aromatic and ketone functional groups, facilitating further derivatization. High purity grades ensure consistency in research and industrial processes. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in synthetic chemistry. This compound is particularly useful for researchers exploring novel heterocyclic frameworks.
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one structure
10420-99-2 structure
Product name:1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
CAS No:10420-99-2
MF:C13H10ClNO
MW:231.677602291107
MDL:MFCD04004147
CID:1142077
PubChem ID:615549

1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-chlorophenyl)-2-(2-pyridinyl)-
    • CS-0265071
    • MLS001243470
    • KXCOOLQUDZYTGG-UHFFFAOYSA-N
    • SCHEMBL6202998
    • 10420-99-2
    • CHEMBL1414985
    • 1-(4-Chlorophenyl)-2-[2-pyridyl]-ethanone
    • SMR000841549
    • 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
    • 1-(4-Chlorophenyl)-2-(2-pyridinyl)ethanone #
    • 1-(4-CHLOROPHENYL)-2-(PYRIDIN-2-YL)ETHANONE
    • HMS2205L19
    • AKOS009265953
    • EN300-96291
    • 1-(4-chlorophenyl)-2-pyridin-2-ylethanone
    • Z361879500
    • 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
    • MDL: MFCD04004147
    • Inchi: InChI=1S/C13H10ClNO/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15-12/h1-8H,9H2
    • InChI Key: KXCOOLQUDZYTGG-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)Cl

Computed Properties

  • Exact Mass: 231.0452
  • Monoisotopic Mass: 231.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-96291-0.25g
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 95.0%
0.25g
$207.0 2025-03-21
Enamine
EN300-96291-5.0g
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 95.0%
5.0g
$1211.0 2025-03-21
A2B Chem LLC
AV37090-250mg
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 95%
250mg
$253.00 2024-04-20
Aaron
AR019TU6-500mg
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 95%
500mg
$472.00 2025-02-14
Aaron
AR019TU6-50mg
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 95%
50mg
$160.00 2025-03-10
Aaron
AR019TU6-250mg
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 95%
250mg
$310.00 2025-02-14
Aaron
AR019TU6-10g
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 98%
10g
$2492.00 2023-12-16
1PlusChem
1P019TLU-500mg
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 98%
500mg
$464.00 2023-12-26
1PlusChem
1P019TLU-250mg
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 98%
250mg
$309.00 2023-12-26
1PlusChem
1P019TLU-2.5g
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethan-1-one
10420-99-2 98%
2.5g
$1072.00 2023-12-26

Additional information on 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one

Recent Advances in the Study of 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS: 10420-99-2)

1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS: 10420-99-2) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and pharmacological applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one as a precursor in the synthesis of pyridine-based kinase inhibitors. The researchers demonstrated that this compound could be efficiently modified to yield derivatives with high selectivity for specific kinase targets, such as JAK2 and EGFR. These derivatives exhibited promising anti-proliferative activity in vitro against cancer cell lines, suggesting potential applications in oncology.

Another significant development was reported in a 2024 study focusing on the compound's neuroprotective properties. Researchers found that derivatives of 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one could modulate glutamate receptor activity, offering a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's and Parkinson's. The study utilized molecular docking simulations and in vivo models to validate these effects, providing a robust foundation for future drug development efforts.

In addition to its pharmacological potential, recent advancements in synthetic chemistry have optimized the production of 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one. A 2023 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, emphasizing green chemistry principles. This method reduces the use of hazardous reagents and improves yield, making the compound more accessible for industrial and academic research.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one derivatives, such as bioavailability and metabolic stability, require further optimization. Ongoing research is addressing these issues through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the therapeutic potential of this compound.

In conclusion, 1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS: 10420-99-2) represents a versatile scaffold in drug discovery. Its applications span from kinase inhibitors to neuroprotective agents, supported by recent studies that underscore its chemical and pharmacological relevance. Future research should focus on overcoming existing limitations and exploring new therapeutic indications, paving the way for innovative treatments in the chemical biology and pharmaceutical sectors.

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